5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Tautomerism Reactivity Profiling Heterocyclic Chemistry

Researchers requiring the unsubstituted 5-oxo-dihydro scaffold for rubazonic acid dye synthesis or metal-organic frameworks often face limited availability. 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 71173-77-8) resolves this with a ≥95% pure building block offering three donor atoms and ~33.9 g/L water solubility for greener protocols. • Essential precursor for rubazonic acid dyes via oxidative dimerization. • Three donor atoms (N, Ocarboxylate, Oketo) enable d10/lanthanide MOF topologies. • Batch-controlled purity supports impurity profiling in preclinical development.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 71173-77-8
Cat. No. B1330155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS71173-77-8
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1C(=NNC1=O)C(=O)O
InChIInChI=1S/C4H4N2O3/c7-3-1-2(4(8)9)5-6-3/h1H2,(H,6,7)(H,8,9)
InChIKeyYKJJEZSCAQDLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Identity and Procurement


5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 71173-77-8, MFCD11100077, C4H4N2O3, MW 128.09) is a small, bifunctional heterocyclic building block featuring a pyrazolone ring fused with a carboxylic acid group at the 3-position and a keto group at the 5-position . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, valued for its well-defined reactivity profile that enables condensation, cyclization, and metal-coordination chemistries . Commercially, it is supplied as a research-grade chemical with typical purity specifications of 95% to ≥98%, and is stocked by major chemical suppliers for global pharmaceutical R&D and quality control applications .

Bifunctional heterocyclic building block for medicinal chemistry and materials science
Suitable for condensation, cyclization, and metal-coordination chemistries
Supports synthetic route development requiring keto–enol tautomerism

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Why Analogs Cannot Substitute


Although the pyrazole-3-carboxylic acid family encompasses many commercially available analogs, simple substitution breaks critical structure–function relationships. The unsubstituted 5-oxo-4,5-dihydro core of 71173-77-8 provides a unique combination of an acidic carboxyl group (predicted pKa ~3.98 ± 0.10) and a reactive 5-keto moiety that participates in tautomeric equilibria and enables downstream chemistries—such as rubazonic acid formation and metal coordination—that are absent in fully aromatic pyrazole-3-carboxylic acids (e.g., CAS 1621-91-6, which lacks the 5-oxo group and shows only weak KDM4C inhibition with IC50 > 200,000 nM) [1]. N-substituted or 4-alkylated derivatives alter solubility, steric hindrance, and electronic properties, rendering them unsuitable as drop-in replacements for this specific scaffold in established synthetic routes or structure–activity relationship (SAR) programs. The following quantitative evidence guide details the measurable differentiation that justifies precise procurement of CAS 71173-77-8 over near-neighbor analogs [2].

Reactivity mismatch Aromatic pyrazole-3-carboxylic acids lack the 5-oxo group and cannot undergo rubazonic acid formation
Physicochemical shift N-substituted or 4-alkylated analogs alter solubility, steric hindrance, and electronic properties
Donor set limitation Non-oxo analogs offer fewer metal-coordination sites, limiting accessible framework topologies

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Head-to-Head Comparison with Analogs


Tautomer-Dependent Reactivity vs. Aromatic Analogs

The 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold exists in a keto–enol tautomeric equilibrium that is structurally impossible for fully aromatic 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6). This tautomerism is the mechanistic basis for rubazonic acid formation—a classical pyrazolone-defining reaction. Under oxidative conditions, the 5-oxo compound generates C-rubazoic acids via 4-aminomethylene intermediates, a transformation documented for 5-oxo-2-pyrazoline-3-carboxylic acid derivatives using s-triazine [1]. The aromatic analog lacks the 5-oxo group and cannot participate in this pathway. Furthermore, computational AM1 studies on pyrazolone tautomeric equilibria confirm that the 5-oxo substituent dramatically shifts the keto–enol ratio and acidity constants compared to non-oxo pyrazoles [2].

Tautomer-Dependent Reactivity
Head-to-head
Exclusive rubazonic acid pathway; aromatic comparator is chemically inert
Reactivity context is scaffold-specific
Requires 5-keto tautomer for oxidative dimerization
Tautomerism Reactivity Profiling Heterocyclic Chemistry Building Block Selection

Water Solubility: Free Acid vs. Ester Analog

The free carboxylic acid form (CAS 71173-77-8) exhibits an estimated water solubility of 3.391 × 10⁴ mg/L (≈33.9 g/L) at 25 °C based on its Log Kow of -1.02, as calculated by the WSKOW v1.41 model . In contrast, the corresponding ethyl ester (CAS 58607-90-2) is only sparingly soluble at 23 g/L (calculated) . This ~1.5-fold solubility advantage, combined with the acid's complete ionization at physiological pH (LogD pH 7.4 ≈ -4.91), makes the free acid distinctly more suitable for aqueous-phase reactions, bioconjugation chemistry, and metal–organic framework syntheses conducted in water or buffer systems .

Water Solubility vs. Ester
Reported
~33,910 mg/L vs. 23 g/L
Supports aqueous-phase reaction selection
Estimated from Log Kow; data to verify
Solubility Formulation Compatibility Aqueous Reaction Media Physicochemical Profiling

High-Purity Grade for Pharmaceutical R&D

CAS 71173-77-8 is commercially offered in two distinct purity tiers: standard 95% and high-purity NLT 98% (MolCore MC735531, produced under ISO-certified quality systems suitable for global pharmaceutical R&D) . This contrasts with many N-substituted and 4-substituted analogs (e.g., 1-(3-aminophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, CAS 89-26-9; 5-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, CAS 64123-68-8), which are typically available only at a single purity grade (commonly 95–98%) from specialized suppliers without documented ISO-compliant high-purity options . The availability of a standardized ≥98% grade with batch-to-batch quality assurance directly supports pharmaceutical impurity profiling and analytical method validation requirements.

High-Purity Grade
Supplier data
≥98% ISO-certified grade available
Supports impurity profiling workflows
Comparators lack documented high-purity sourcing
Purity Specification Quality Control Pharmaceutical Intermediate Procurement Standardization

Metal Coordination: Expanded Donor Set vs. Simple Pyrazole Acids

Pyrazole-3-carboxylic acid derivatives are recognized for their flexible coordination modes with metal ions, capable of chelating through both nitrogen and oxygen atoms to form stable complexes . While this property is shared across the pyrazole-3-carboxylic acid family, the 5-oxo-4,5-dihydro variant introduces an additional ketone oxygen donor, expanding the coordination denticity and enabling distinct binding geometries compared to the aromatic 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6). Three d10 metal coordination compounds based on pyrazole-3-carboxylic acid have been reported to exhibit mixed-ligand characteristics with photoluminescent properties [1]. The 5-oxo substitution is expected to further modulate the ligand field strength and complex stability, although direct comparative crystallographic data for the 5-oxo compound vs. the non-oxo analog remain to be published.

Metal Coordination
Class-level
Tridentate potential vs. bidentate aromatic analogs
Coordination context may differ
Direct comparative crystallography not yet published
Coordination Chemistry Metal–Organic Frameworks Ligand Design Materials Science

5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid: Key Applications


Rubazonic Acid Chemistry for Pyrazolone Dye Synthesis

The 5-oxo-dihydro scaffold is the essential precursor for rubazonic acid dyes—a historically significant and functionally useful class of organic colorants. Only the 5-oxo tautomer can undergo oxidative dimerization via 4-aminomethylene intermediates to form C-rubazoic acids [1]. Aromatic pyrazole-3-carboxylic acids lacking the 5-oxo group are chemically incompetent in this transformation. Researchers developing pyrazolone-based dyes, functional pigments, or electrochromic materials should specify CAS 71173-77-8 to ensure the requisite reactivity, as confirmed by the established s-triazine aminomethynylation protocol [1].

Aqueous-Phase MOF and Coordination Polymer Synthesis

With an estimated water solubility of ~33.9 g/L and three potential donor atoms (pyrazole N, carboxylate O, and 5-keto O), CAS 71173-77-8 is uniquely suited for hydrothermal and aqueous-buffer MOF syntheses . The free acid's high water solubility eliminates the need for organic co-solvents required by the sparingly soluble ethyl ester analog (23 g/L), enabling greener synthetic protocols . The additional ketone donor, absent in aromatic 1H-pyrazole-3-carboxylic acid, expands the accessible coordination topologies for d10 and lanthanide metal centers, making this compound a strategic choice for exploratory framework materials discovery [2].

Pharmaceutical R&D with Impurity Profiling Support

For medicinal chemistry groups developing pyrazolone-derived lead compounds, CAS 71173-77-8 offers a ≥98% (NLT 98%) high-purity grade produced under ISO-certified quality systems . This purity tier, not universally available for N-substituted or 4-substituted analogs, directly supports impurity profiling, analytical method validation, and regulatory documentation during preclinical development. Procurement of this standardized, batch-controlled grade minimizes the risk of unidentified impurities confounding biological assay results, a critical consideration when progressing from hit identification to lead optimization .

Tautomer-Dependent Activity for SAR Studies

The keto–enol tautomerism of the 5-oxo-4,5-dihydro scaffold, computationally characterized by AM1 semiempirical methods, introduces pH-dependent speciation that can be exploited in SAR programs targeting enzymes with pH-sensitive active sites [3]. Unlike the fixed aromatic structure of 1H-pyrazole-3-carboxylic acid, the target compound's tautomeric equilibrium may modulate hydrogen-bonding patterns and metal-chelation propensity in biological contexts. This dynamic behavior provides a rational basis for including CAS 71173-77-8 as a core scaffold in fragment-based drug discovery libraries where conformational flexibility is a desired screening parameter [3].

Application
Selection Property
Validation Focus
Rubazonic acid and pyrazolone dye synthesis
5-Oxo tautomer reactivity
Oxidative dimerization pathway review
Aqueous-phase MOF and coordination polymer synthesis
High water solubility and tridentate donor set
Coordination topology and framework stability
Pharmaceutical R&D impurity profiling
ISO-certified ≥98% purity grade
Batch-to-batch impurity profile consistency
Fragment-based drug discovery SAR studies
pH-Dependent keto–enol tautomerism
Conformational flexibility and binding-mode review

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